3-(2-Phenoxyethoxy)aniline

Description

Significance of Aryloxy-Aniline Moieties in Contemporary Organic Chemistry

The aryloxy-aniline scaffold is a privileged structural motif in modern organic chemistry, primarily due to its prevalence in a wide array of biologically active compounds and functional materials. This structural unit is characterized by an aniline (B41778) ring linked to a phenyl group through an ether bond. The versatility of this scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. cresset-group.comemanresearch.org

In medicinal chemistry, aryloxy-aniline derivatives are integral to the development of new therapeutic agents. cresset-group.com They have been identified as key components in compounds targeting a range of diseases, including cancer and infectious diseases. emanresearch.orgsmolecule.com The ability of the aryloxy-aniline core to interact with biological targets, such as enzymes and receptors, makes it a valuable pharmacophore in drug discovery. cresset-group.com For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. emanresearch.org

Furthermore, the aryloxy-aniline moiety serves as a critical intermediate in the synthesis of more complex molecular architectures. Its chemical reactivity allows for a variety of transformations, making it a valuable tool for synthetic chemists in the construction of novel organic molecules with desired properties. smolecule.com

Overview of Structural Features and Their Research Implications for 3-(2-Phenoxyethoxy)aniline

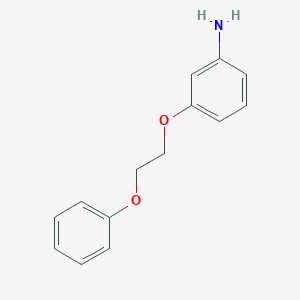

The chemical structure of this compound, with the molecular formula C14H15NO2, is distinguished by several key features that have significant implications for its research applications. The molecule consists of an aniline ring substituted at the meta-position with a 2-phenoxyethoxy group. This specific arrangement of functional groups imparts a combination of hydrophobic and hydrophilic characteristics to the molecule. smolecule.com

The phenoxy and aniline rings contribute to the compound's aromaticity and planarity, which can facilitate non-covalent interactions such as π-π stacking. The flexible ethoxy linker between the two aromatic systems allows for conformational adaptability, which can be crucial for its interaction with biological macromolecules. The presence of the primary amine group on the aniline ring provides a site for nucleophilic reactions, hydrogen bonding, and salt formation, making it a versatile handle for further chemical modifications. smolecule.com

These structural attributes suggest potential applications in materials science, such as in the development of liquid crystals and polymers. smolecule.com The elongated shape and aromatic character of the molecule are conducive to the formation of ordered phases, a key property of liquid crystalline materials. smolecule.com

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound stems from its role as a versatile building block in the synthesis of a variety of more complex molecules with potential applications in diverse research areas. Its structural motifs are found in compounds investigated for their pharmacological properties, highlighting its importance in drug discovery and development programs.

One significant research trajectory involves the use of this compound and its derivatives as precursors in the synthesis of novel heterocyclic compounds. For example, related aniline precursors are utilized in multi-step sequences to prepare structurally diverse analogs of quinolones, which have been studied for their antimalarial activity. nih.gov The phenoxyethoxy side chain is a key component in certain 4(1H)-quinolones that have demonstrated biological activity. nih.gov

Moreover, the broader class of aryloxy-aniline derivatives is a subject of ongoing research in the quest for new therapeutic agents. Studies on similar structures have explored their potential as antimicrobial and anticancer agents. emanresearch.orgsmolecule.com The ability to readily modify the aniline and phenoxy rings allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry.

The compound also serves as a valuable intermediate in the production of specialty chemicals. Its unique combination of functional groups makes it a candidate for the synthesis of dyes and polymers, where the control of photophysical and material properties is essential. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C14H15NO2 | |

| Molecular Weight | 229.27 g/mol | |

| CAS Number | 79808-16-5 | |

| IUPAC Name | This compound | |

| InChI Key | CNHROMZTZVDFGK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHROMZTZVDFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400543 | |

| Record name | 3-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79808-16-5 | |

| Record name | 3-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-PHENOXYETHOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Preparations of 3 2 Phenoxyethoxy Aniline

Established Synthetic Pathways for 3-(2-Phenoxyethoxy)aniline

The synthesis of this compound can be achieved through several well-documented pathways. These methods, foundational to its production, involve multi-step processes that leverage common starting materials and reactions.

Multi-Step Alkylation and Subsequent Hydrolysis Procedures

A common route to synthesizing substituted anilines, including this compound, involves the alkylation of a protected aniline (B41778) or a precursor, followed by hydrolysis. For instance, a general approach involves the N-acylation of a substituted phenol (B47542), such as 3-hydroxyphenylacetamide, to protect the amino group. This is followed by alkylation with a suitable reagent like (2-bromoethoxy)benzene (B15470) to introduce the phenoxyethoxy moiety. The final step is the hydrolysis of the acetamido group to yield the desired aniline. nih.gov This multi-step process allows for the controlled introduction of substituents.

Another variation of this methodology involves the alkylation of an aniline with a phenoxyethyl halide under basic conditions. The choice of base, such as sodium hydride or potassium carbonate, is crucial for the reaction's success. smolecule.com

Preparation Routes from Nitro-Substituted Phenoxybenzene Precursors

An alternative and widely used strategy begins with a nitro-substituted precursor, such as 1-nitro-3-(2-phenoxyethoxy)benzene. This intermediate is typically prepared via the Williamson ether synthesis, reacting 3-nitrophenol (B1666305) with a 2-phenoxyethyl halide. The nitro group is then reduced to an amine to afford this compound. chemguide.co.uklibretexts.org

The reduction of the nitro group can be accomplished using various reducing agents. A classic method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid. chemguide.co.uklibretexts.org This reaction proceeds through the formation of a phenylammonium ion, which is then neutralized with a base, like sodium hydroxide, to liberate the free aniline. libretexts.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method for this transformation. nih.gov

A patent describes a method for preparing 2-phenoxy aniline from o-nitrochlorobenzene and phenol, followed by reduction of the intermediate 2-phenoxy nitrobenzene (B124822) using active nickel as a catalyst. google.com While this pertains to a different isomer, the fundamental two-step process of ether formation followed by nitro group reduction is a common and established pathway in the synthesis of phenoxy aniline derivatives.

Catalytic Approaches in Aniline and Phenoxybenzene Coupling

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. kaust.edu.sa Palladium-catalyzed reactions, in particular, have become a cornerstone for the synthesis of anilines and their derivatives. acs.org These methods offer a direct route for coupling anilines with aryl halides or pseudohalides. acs.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form C-N bonds. kaust.edu.sa This reaction can be applied to couple an aniline derivative with a phenoxy-containing aryl halide or vice versa. The choice of a suitable phosphine (B1218219) ligand is critical for the efficiency and scope of these reactions. mit.edu Similarly, copper-catalyzed Ullmann coupling reactions, though often requiring harsher conditions, provide another avenue for such transformations. kaust.edu.sa

Advanced Synthetic Approaches Utilizing this compound

The structural motif of this compound serves as a valuable building block in the generation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Advanced synthetic strategies leverage this aniline intermediate for diversification and the construction of novel molecular architectures.

Iterative Sequences Employing Aniline Intermediates for Analog Generation

Iterative synthesis is a powerful strategy for rapidly generating a library of structurally related compounds for purposes such as structure-activity relationship (SAR) studies. nih.govchemrxiv.org In this context, this compound can serve as a key intermediate. For example, it can be used in iterative sequences to prepare a diverse set of analogs. nih.gov This might involve further functionalization of the aniline nitrogen or the aromatic ring through various chemical transformations.

Automated iterative synthesis platforms have emerged as a transformative technology, enabling the rapid assembly of small molecules from prefabricated building blocks. chemrxiv.org Aniline intermediates are well-suited for such automated processes, allowing for the systematic exploration of chemical space around the core this compound scaffold.

Cyclization Reactions for Heterocyclic Scaffolds Incorporating the Aniline Moiety

The aniline functionality in this compound is a versatile handle for constructing heterocyclic ring systems. Cyclization reactions involving this moiety can lead to a wide array of valuable heterocyclic scaffolds.

For instance, anilines are common precursors in the synthesis of quinolones. The Conrad-Limpach and Gould-Jacobs reactions are classic methods that utilize anilines and β-ketoesters or their derivatives to construct the quinolone core. nih.gov Research has demonstrated the use of aniline precursors in Conrad-Limpach reaction sequences to generate analogs of biologically active quinolones. nih.gov

Furthermore, recent studies have explored 1,5-hydride transfer-triggered cyclization reactions as a robust method for C(sp³)–C(sp³) coupling and the synthesis of tetrahydroquinolines. nih.gov While the direct application to this compound is not explicitly detailed in the provided context, the general principle of utilizing aniline derivatives in such cyclizations to form heterocyclic systems is a well-established and evolving area of research. nih.gov The development of catalytic methods for these cyclizations allows for milder reaction conditions and even enantioselective processes. nih.gov

Cross-Coupling Methodologies with Halogenated Derivatives of this compound

Cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing direct pathways to synthesize this compound from its halogenated precursors. The most prominent of these methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These reactions typically involve the coupling of an aryl halide, such as 3-bromo-1-(2-phenoxyethoxy)benzene or 3-chloro-1-(2-phenoxyethoxy)benzene, with an ammonia (B1221849) equivalent.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope. researchgate.netresearchgate.net This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with amines. researchgate.net For the synthesis of a primary aniline like this compound, a key challenge is the selective mono-arylation of ammonia. To overcome this, various "ammonia equivalents" or specialized reaction conditions have been developed. researchgate.netacs.org

Recent advancements have enabled the use of aqueous ammonia as a convenient and inexpensive nitrogen source for the amination of aryl chlorides and bromides. nih.govnih.gov The development of specialized phosphine ligands, such as KPhos, has been crucial in suppressing side reactions like hydroxylation and diarylamine formation, leading to high selectivity for the desired primary arylamine. nih.govnih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine and regenerate the catalyst. byjus.com

Table 1: Key Parameters for Buchwald-Hartwig Amination of Aryl Halides with Ammonia Equivalents

| Parameter | Description | Typical Conditions & Remarks |

|---|---|---|

| Catalyst | Palladium source and ligand | Pd(OAc)₂, Pd₂(dba)₃ with ligands like XPhos, BINAP. researchgate.netresearchgate.net Catalyst loading is typically low (0.1-2 mol%). acs.org |

| Aryl Halide | Halogenated phenoxyethoxybenzene | Aryl chlorides, bromides, and iodides can be used. Chlorides are often more challenging substrates. acs.orgnih.gov |

| Amine Source | Ammonia or ammonia surrogate | Aqueous ammonia, nih.govnih.gov ammonium (B1175870) salts (e.g., (NH₄)₂SO₄), acs.org or ammonia equivalents like LiN(SiMe₃)₂. researchgate.net |

| Base | To facilitate deprotonation | Strong, non-nucleophilic bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. nih.govsigmaaldrich.comsigmaaldrich.com |

| Solvent | Anhydrous, aprotic solvent | Toluene, dioxane, or DMAc are commonly used. sigmaaldrich.comsigmaaldrich.com |

| Temperature | Reaction temperature | Typically elevated, ranging from 60-110 °C. sigmaaldrich.comsigmaaldrich.com |

Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. organic-chemistry.org While it traditionally required harsh conditions, modern protocols have been developed that proceed at milder temperatures. chemrxiv.orgchemrxiv.org This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often Cu(I) salts like CuI or Cu₂O. nih.govthieme-connect.com

Similar to the Buchwald-Hartwig reaction, the Ullmann condensation can be adapted to use aqueous ammonia as the nitrogen source, making it a more practical and environmentally friendly option. thieme-connect.comnih.govcdnsciencepub.com The choice of ligand, such as 1,10-phenanthroline (B135089) derivatives or pyridyldiketones, can significantly influence the reaction's efficiency and mildness. chemrxiv.orgnih.gov The reaction is believed to proceed through the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. aidic.it

Table 2: Comparison of Buchwald-Hartwig and Ullmann Aminations for the Synthesis of this compound

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst Metal | Palladium researchgate.net | Copper organic-chemistry.org |

| Reaction Conditions | Generally milder, can sometimes be performed at room temperature with highly active catalysts. researchgate.net | Traditionally harsh, but modern methods allow for milder temperatures (e.g., 40-100 °C). chemrxiv.orgfrontiersin.org |

| Ligands | Phosphine-based (e.g., XPhos, BINAP). researchgate.netresearchgate.net | Often N- or O-based ligands (e.g., phenanthrolines, diketones). chemrxiv.orgnih.gov Can sometimes proceed without an additional ligand. nih.gov |

| Substrate Scope | Very broad, including aryl chlorides. acs.orgnih.gov | Good for aryl iodides and bromides; chlorides can be more challenging. thieme-connect.com |

| Cost | Palladium catalysts can be expensive. chemrxiv.org | Copper catalysts are generally more cost-effective. |

Applications of Classical Named Reactions (e.g., Gould-Jacobs, Fries Rearrangement)

Classical named reactions provide strategic routes to complex molecules from simpler precursors. The Gould-Jacobs reaction and the Fries rearrangement are particularly relevant for the synthesis of heterocyclic structures derived from this compound or for the strategic placement of functional groups on the aromatic ring.

Fries Rearrangement:

The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). byjus.comwikipedia.org This reaction is selective for the ortho and para positions relative to the hydroxyl group. byjus.com In the context of synthesizing derivatives of this compound, one could envision a synthetic sequence starting with 3-aminophenol. The amino group would first be protected, for instance as an acetamide, followed by etherification to introduce the 2-phenoxyethoxy group. The resulting N-acetyl-3-(2-phenoxyethoxy)aniline could then undergo a Fries rearrangement.

A practical application of this strategy is demonstrated in the synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolone precursors. nih.gov In this multi-step synthesis, N-(3-hydroxyphenyl)acetamide is first acylated and then undergoes a Fries rearrangement catalyzed by AlCl₃ at high temperatures (150–175 °C) to introduce an acyl group onto the aromatic ring. nih.gov This rearranged product is then further functionalized, including the introduction of the phenoxyethoxy group via alkylation. nih.gov

Gould-Jacobs Reaction:

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative, typically diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The reaction proceeds through condensation of the aniline with the malonate derivative, followed by a thermal cyclization. wikipedia.org The resulting quinolone can then be hydrolyzed and decarboxylated if desired. wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, such as this compound. wikipedia.org A key example is the synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones, potent antimalarial agents. nih.gov In this synthesis, the key intermediate, an aniline bearing the phenoxyethoxy group at the meta-position, is cyclized using a Gould-Jacobs sequence to construct the quinolone core. nih.gov This demonstrates the direct applicability of the Gould-Jacobs reaction to this compound for the construction of more complex, biologically active molecules. nih.gov

Table 3: Application of Named Reactions in the Synthesis of this compound Derivatives

| Reaction | Starting Material (Conceptual) | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Fries Rearrangement | N-acyl-3-(2-phenoxyethoxy)aniline | Lewis Acid (e.g., AlCl₃) wikipedia.org | Hydroxy-acyl-3-(2-phenoxyethoxy)aniline | nih.gov |

| Gould-Jacobs Reaction | This compound | Diethyl ethoxymethylenemalonate wikipedia.org | 7-(2-Phenoxyethoxy)-4-hydroxyquinoline | nih.gov |

Reductive Transformations and Hydrogenation Processes

Reductive methods offer straightforward and high-yielding pathways to this compound from precursors containing either a nitro group or a carbonyl group at the 3-position.

Hydrogenation of Nitro Precursors:

One of the most common and efficient methods for the synthesis of anilines is the catalytic hydrogenation of the corresponding nitroarenes. For this compound, the precursor would be 1-(2-phenoxyethoxy)-3-nitrobenzene. This reduction can be achieved using various catalytic systems.

Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, typically with hydrogen gas as the reductant. researchgate.net Other catalysts such as platinum-based catalysts or Raney Nickel are also effective. aidic.itpatsnap.com The reaction is generally clean and proceeds with high yield. For instance, the hydrogenation of a related substituted nitrobenzene was carried out in acetic acid at 60 psi using 10% Pd/C to afford the corresponding aniline. nih.gov The process involves the transfer of hydrogen atoms to the nitro group, which is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. researchgate.net

Table 4: Catalytic Systems for the Hydrogenation of Nitroarenes to Anilines

| Catalyst | Hydrogen Source | Typical Solvents | Key Features |

|---|---|---|---|

| Pd/C | H₂ gas, Hydrazine, Formic acid | Ethanol, Acetic Acid, Ethyl Acetate | Highly efficient and widely used. nih.govresearchgate.net |

| Raney Nickel | H₂ gas | Ethanol, Methanol | Cost-effective alternative to palladium. aidic.itpatsnap.com |

| Platinum-based | H₂ gas | Ethanol, Acetic Acid | Highly active catalysts. masterorganicchemistry.com |

| Iron/Acid | Fe powder in acidic media (e.g., AcOH) | Acetic Acid, Ethanol/Water | A classical, mild reduction method. |

Reductive Amination:

Reductive amination provides a direct route to amines from carbonyl compounds. masterorganicchemistry.comyoutube.com To synthesize this compound, the corresponding aldehyde, 3-(2-phenoxyethoxy)benzaldehyde, would be reacted with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being the most common. masterorganicchemistry.com These reagents are selective for the reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction can be performed as a one-pot procedure, offering operational simplicity. researchgate.net While direct alkylation of ammonia can lead to over-alkylation, reductive amination provides a more controlled method for synthesizing primary amines. masterorganicchemistry.com

Chemical Reactivity and Transformation Mechanisms of 3 2 Phenoxyethoxy Aniline

Oxidative Chemistry of the Aniline (B41778) Moiety

The oxidation of anilines is a complex process that can yield a variety of products, including azoxybenzenes, azobenzenes, nitrobenzenes, and polymeric materials. wiley.comresearchgate.netopenaccessjournals.com The specific outcome is highly dependent on the oxidant used, the reaction conditions, and the nature of substituents on the aromatic ring. acs.orgwindows.net

The electrochemical oxidation of aniline and its derivatives has been studied extensively. The process is initiated by the removal of a single electron from the nitrogen atom, forming a radical cation. rsc.org This initial step is a common feature in nearly all aniline oxidation mechanisms, regardless of the medium's basicity or the substitution pattern on the nitrogen atom. rsc.org

Formation of Radical Cation: The aniline molecule loses an electron at the anode to form an aniline radical cation. rsc.org

Deprotonation: The radical cation is acidic and can undergo deprotonation, particularly in neutral or basic media, to form a neutral anilino radical. acs.orgnih.govscispace.com The rate of this deprotonation can be significantly influenced by stereoelectronic effects. acs.orgnih.gov

Coupling and Polymerization: The generated radical species (cationic or neutral) are highly reactive and can couple in various ways (head-to-tail, tail-to-tail) to form dimers, oligomers, and ultimately, polyaniline. researchgate.netacs.org In acidic media, polymerization is often a dominant pathway. researchgate.netacs.org

The oxidation of aniline is known to be sensitive to pH. In strongly acidic solutions (pH < 2.5), aniline exists predominantly as the anilinium cation, which is more difficult to oxidize. researchgate.netacs.org Neutral aniline molecules, which are more prevalent at higher pH, are more readily oxidized. acs.org

The chemical oxidation of the aniline group in 3-(2-Phenoxyethoxy)aniline can be controlled to favor specific products through the careful selection of reagents and conditions. wiley.comacs.org This process can be broadly categorized into selective and non-selective oxidations. openaccessjournals.com

Selective Oxidation: By choosing appropriate oxidants and reaction parameters, specific value-added chemicals can be synthesized. For instance, the oxidation of anilines using hydrogen peroxide (H₂O₂) can be directed to yield either azoxybenzenes or nitrobenzenes by simply adjusting the basicity of the reaction medium. acs.orgwindows.net A mild or Lewis base promotes the formation of azoxybenzene (B3421426), whereas a strong base facilitates the synthesis of the corresponding nitrobenzene (B124822). acs.orgwindows.net Heterogeneous catalysts, such as niobium-peroxo species on an iron oxide support, have also been developed for the selective oxidation of aniline to azoxybenzene at room temperature. rsc.org

Non-Selective Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or dichromates, often lead to a mixture of products or complete mineralization. openaccessjournals.com The oxidation of anilines with ammonium (B1175870) peroxydisulfate (B1198043) is a common method for synthesizing polyaniline, but the reaction can produce various oligomers and cyclized products, such as phenazines, especially depending on the acidity of the medium. acs.org

The table below summarizes conditions for the selective oxidation of the aniline functional group.

| Oxidant System | Base/Additive | Primary Product(s) | Reference |

| Hydrogen Peroxide (H₂O₂) | Weak Base (e.g., NaF) | Azoxybenzene | acs.orgwindows.net |

| Hydrogen Peroxide (H₂O₂) | Strong Base (e.g., NaOMe) | Nitrobenzene | acs.orgwindows.net |

| Hydrogen Peroxide (H₂O₂) | [N(C₄H₉)₄]₂[Mo₆O₁₉] Catalyst | Azobenzene or Azoxybenzene | wiley.com |

| Hydrogen Peroxide (H₂O₂) | FeSO₄ Catalyst | Polyaniline | nanoscience.or.kr |

| Ferrate(VI) (Fe(VI)) | - | Azobenzene, Nitrosobenzene (B162901), Nitrobenzene | nih.gov |

| Performic Acid (in situ) | CTAB (Surfactant) | Nitrobenzene | nih.gov |

The oxidation of anilines proceeds through several key intermediates that can be isolated under controlled conditions or react further to form stable products.

Aniline Radical Cation and Anilino Radical: As discussed, the initial one-electron oxidation product is the aniline radical cation. rsc.org This species can deprotonate to form the anilino radical. scispace.com These radicals are pivotal intermediates that drive subsequent reactions.

Phenylhydroxylamine and Nitrosobenzene: The stepwise oxidation of the amino group can lead to phenylhydroxylamine and then to nitrosobenzene. These two intermediates can subsequently condense to form an azoxybenzene. acs.orgwindows.net Studies on aniline oxidation by ferrate(VI) have identified azobenzene, nitrobenzene, and nitrosobenzene as products. nih.gov

Azoxybenzenes and Azobenzenes: These dimeric products are formed through the condensation and coupling of intermediates like phenylhydroxylamine and nitrosobenzene. acs.orgwindows.net Azoxybenzenes can be the final product under certain conditions or can be further reduced or oxidized. wiley.com

Polyaniline and Oligomers: Under conditions that favor radical coupling, particularly in acidic media with strong oxidants like ammonium peroxydisulfate, polymerization occurs. researchgate.netkpi.ua The process involves the initial formation of dimers (like p-aminodiphenylamine) and subsequent chain propagation. kpi.ua The resulting polymer, polyaniline, exists in various oxidation states (leucoemeraldine, emeraldine, pernigraniline). nanoscience.or.krkpi.ua During polymerization, side reactions like intramolecular cyclization can lead to the formation of phenazine (B1670421) units within the polymer structure. acs.org

The pathway for the formation of these products is complex and interconnected, as illustrated by the following table.

| Intermediate/Product | Formation Pathway | Subsequent Reactions | Reference |

| Aniline Radical Cation | One-electron oxidation of aniline. | Deprotonation, dimerization, polymerization. | rsc.orgscispace.com |

| Phenylhydroxylamine | Oxidation of aniline. | Oxidation to nitrosobenzene, condensation. | acs.orgwindows.net |

| Nitrosobenzene | Oxidation of phenylhydroxylamine. | Condensation with phenylhydroxylamine to form azoxybenzene. | acs.orgwindows.net |

| Azoxybenzene | Condensation of nitrosobenzene and phenylhydroxylamine. | Can be a stable final product. | wiley.comacs.orgwindows.net |

| Polyaniline | Radical-mediated polymerization of aniline monomers. | Can be oxidized or reduced to different states. | researchgate.netacs.org |

Selective and Non-Selective Chemical Oxidation Reactions

Nucleophilic and Electrophilic Reactivity of this compound

The lone pair of electrons on the nitrogen atom of the aniline moiety confers nucleophilic character, making it reactive towards a variety of electrophiles.

Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netscielo.org.za This reaction is a cornerstone of coordination chemistry and is used to synthesize ligands for metal complexes with various applications. scielo.org.zaijarsct.co.in

The reaction of this compound with a carbonyl compound, such as salicylaldehyde (B1680747) or a substituted benzaldehyde, would proceed via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the imine. The synthesis is often carried out by refluxing the reactants in a suitable solvent like ethanol. scielo.org.za

The formation of Schiff bases from substituted anilines is a well-documented and versatile reaction.

| Aniline Derivative | Carbonyl Compound | Product Type | Reference |

| Ortho-substituted anilines | Salicylaldehyde | Schiff base ligand | scielo.org.za |

| Para-substituted anilines | 8-formyl-7-hydroxy-4-methylcoumarin | Schiff base ligand | ijarsct.co.in |

| Various anilines | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole-based Schiff base | researchgate.net |

| Substituted anilines | Salicylaldehyde | Schiff base ligand | researchgate.net |

The nucleophilic nitrogen atom of this compound can be alkylated by reacting with alkyl halides. This reaction leads to the formation of secondary and tertiary amines. For example, the reaction with one equivalent of an alkyl halide (e.g., methyl iodide) would yield N-methyl-3-(2-phenoxyethoxy)aniline. Further alkylation can occur to produce the corresponding tertiary amine, N,N-dimethyl-3-(2-phenoxyethoxy)aniline.

If the tertiary amine is treated with another equivalent of an alkylating agent, a quaternary ammonium salt is formed. These salts are ionic compounds with a positively charged nitrogen atom bonded to four carbon atoms. The synthesis of substituted anilines via alkylation of a precursor amine is a common strategy in medicinal and materials chemistry. amazonaws.comnih.gov For instance, anilines can be prepared by alkylating a phenol (B47542) with an appropriate alkyl halide, followed by further synthetic modifications. nih.gov

Condensation Reactions with Carbonyl Compounds to Form Imine Derivatives

Transformations Relevant to Derivatization and Functionalization

The derivatization and functionalization of this compound are crucial for synthesizing a variety of compounds with tailored properties. The primary amine group is a primary site for chemical modification, allowing for the introduction of diverse functional groups.

Reductive decarboxylative alkynylation has emerged as a powerful method for the formation of C(sp³)–C(sp) bonds, offering an alternative to traditional alkyne synthesis. rsc.orgnih.gov While direct experimental data on the reductive decarboxylative alkynylation of this compound is not prevalent in the literature, the reactivity of analogous aniline derivatives suggests its potential participation in such transformations. These reactions typically involve the coupling of a carboxylic acid derivative with an alkynyl source, often mediated by a catalyst. nih.gov

Modern approaches utilize visible-light-induced photoredox catalysis or transition metal catalysis (e.g., nickel or iron) to achieve this transformation under mild conditions. rsc.orgnih.gov For a compound like this compound, the aniline nitrogen could first be acylated with a redox-active ester derived from a carboxylic acid. This intermediate could then undergo a decarboxylative coupling with an alkynyl partner.

The general mechanism for a visible-light-induced process involves the excitation of a photocatalyst, which then engages in a single-electron transfer (SET) with the N-acyloxyphthalimide derivative of the carboxylic acid. rsc.org This leads to decarboxylation and the formation of an alkyl radical, which is subsequently trapped by an alkyne source. Nickel-catalyzed versions of this reaction can proceed without light, coupling N-hydroxyphthalimide esters with bromoalkynes. nih.gov

The table below outlines potential conditions for the reductive decarboxylative alkynylation of a carboxylic acid in the presence of an aniline derivative like this compound, based on established methods for other substrates.

| Catalyst System | Reagents | Reaction Conditions | Expected Outcome for Analogue |

| Visible-Light Photoredox | Ru(bpy)₃Cl₂, Alkynyl Sulfone, N-Acyloxyphthalimide | Room Temperature, Organic or Aqueous Solution | Formation of a new C-C bond between the alkyl group from the carboxylic acid and the alkyne. |

| Nickel Catalysis | NiCl₂·glyme, Bromoalkyne, N-Hydroxyphthalimide Ester, Reducing Agent (e.g., Zn) | Room Temperature, Organic Solvent | Coupling of the alkyl group from the ester with the alkyne. nih.gov |

| Iron Catalysis | Fe(acac)₃, Alkynyl Grignard Reagent, N-Hydroxytetrachlorophthalimide Ester | Room Temperature, Organic Solvent | Formation of terminal or substituted alkynes from the corresponding carboxylic acid derivative. nih.gov |

This table presents generalized conditions based on literature for similar transformations and not specific experimental results for this compound.

The primary aromatic amine of this compound is a versatile functional group for a wide array of derivatization reactions. These reactions are fundamental for altering the molecule's physical and chemical properties, as well as for preparing it for analytical detection or further synthetic steps. Common derivatization strategies target the nucleophilic character of the amine.

Acylation is a frequently employed method, where the amine reacts with acylating agents to form amides. This transformation is often used to protect the amine group or to introduce specific functionalities. The reactivity of the amine can be influenced by the electronic nature of the substituents on the aromatic ring. The phenoxyethoxy group at the meta position is expected to have a modest electronic effect on the amine's nucleophilicity.

For analytical purposes, particularly in chromatography, derivatization is used to enhance the detectability of the analyte. nih.govlibretexts.org This often involves tagging the amine with a chromophoric or fluorophoric group. nih.gov

The following table summarizes various reagents used for the derivatization of primary aromatic amines, which would be applicable to this compound.

| Reagent Class | Specific Reagent Example | Reaction Product | Application |

| Acyl Halides | Benzoyl chloride | N-(3-(2-phenoxyethoxy)phenyl)benzamide | Synthetic intermediate, protection of amine. libretexts.org |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorenylmethyloxycarbonyl (Fmoc) protected amine | HPLC analysis with fluorescence detection, peptide synthesis. libretexts.org |

| Sulfonyl Chlorides | Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Sulfonamide | HPLC with fluorescence or UV detection. ddtjournal.com |

| Anhydrides | Trifluoroacetic anhydride | Trifluoroacetamide | Gas chromatography with electron capture detection (GC-ECD). nih.gov |

| Isothiocyanates | Phenylisothiocyanate | Phenylthiourea | Protein sequencing, HPLC analysis. |

| Aldehydes | o-Phthalaldehyde (OPA) | Isoindole derivative | HPLC with fluorescence detection (requires a thiol). libretexts.org |

This table provides examples of common derivatization reagents for primary aromatic amines and their expected products with this compound.

The choice of derivatization reagent and reaction conditions depends on the intended application, whether for bulk synthesis, purification, or trace-level analysis. For instance, silylation is a common derivatization technique for gas chromatography to increase the volatility and thermal stability of analytes. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. chemcoplus.co.jp

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 3 2 Phenoxyethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-(2-Phenoxyethoxy)aniline by providing detailed information about the hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms. The aromatic protons on the two distinct benzene (B151609) rings appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effects of the ring currents. The protons on the aniline (B41778) ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ether linkage, leading to complex splitting patterns. The protons of the phenoxy group also reside in this aromatic region. The four protons of the ethoxy bridge (-O-CH₂-CH₂-O-) typically appear as two distinct triplets in the range of δ 4.0-4.5 ppm. The broad singlet for the amine (-NH₂) protons can vary in chemical shift depending on solvent and concentration but is often found around δ 3.5-4.5 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Generally, sp²-hybridized carbons of the aromatic rings resonate between δ 110-160 ppm, while the sp³-hybridized carbons of the ethoxy chain are found further upfield, typically between δ 60-70 ppm. libretexts.org The carbon atom attached to the nitrogen (C-N) in the aniline ring and the carbons attached to the ether oxygens (C-O) are significantly deshielded and can be specifically assigned. For instance, in similar structures, C-O carbons appear around 67-70 ppm, while aromatic carbons range from approximately 102 to 160 ppm. derpharmachemica.comusf.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -NH₂ | ~3.7 (broad singlet) | bs | C-N (Aniline) | ~147 |

| -O-CH₂-CH₂-O- | ~4.2 (triplet) | t | C-O (Aniline side) | ~159 |

| -O-CH₂-CH₂-O- | ~4.2 (triplet) | t | C-O (Phenoxy side) | ~158 |

| Aromatic H (Aniline) | 6.2 - 7.1 | m | -O-CH₂-CH₂-O- | ~69 |

| Aromatic H (Phenoxy) | 6.9 - 7.3 | m | -O-CH₂-CH₂-O- | ~67 |

| Aromatic C (Aniline) | 102 - 131 | |||

| Aromatic C (Phenoxy) | 114 - 130 |

To unambiguously assign all signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. For this compound, a key correlation would be observed between the two sets of methylene (B1212753) protons (-CH₂) in the ethoxy bridge, confirming their connectivity. It would also reveal the coupling networks among the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already-assigned proton spectrum. For example, the triplet at ~4.2 ppm would correlate with the carbon signal at ~67-69 ppm, confirming the -CH₂- group assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY can provide insights into the preferred conformation of the ethoxy chain by showing through-space interactions between the chain protons and the protons on the aromatic rings.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom. For this compound, a single resonance would be expected for the amine nitrogen. The chemical shift of this nitrogen is sensitive to its electronic environment. For primary aromatic amines (anilines), the ¹⁵N chemical shift typically falls within the range of δ 30 to 90 ppm relative to a nitromethane (B149229) standard. science-and-fun.de This measurement can confirm the presence of the primary aromatic amine functionality and provide data on the electronic effects of the substituents. caltech.eduacs.org

Bidimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides the molecular weight and, with high resolution, the elemental formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the compound. For this compound, the molecular formula is C₁₄H₁₅NO₂. HRMS analysis of the molecular ion [M+H]⁺ would yield a measured m/z value that corresponds to the calculated exact mass of 230.1176, confirming the elemental composition. usf.edu

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the original structure. scienceready.com.au For this compound, the most likely points of cleavage are the ether bonds of the ethoxy chain, as these are relatively weak points in the structure. orgchemboulder.com

Key fragmentation pathways would include:

Cleavage of the bond between the phenoxy oxygen and the ethoxy chain, potentially leading to a phenoxy radical and a cation at m/z 136, or a phenoxy cation at m/z 93.

Cleavage of the bond between the aniline oxygen and the ethoxy chain, which could produce a fragment corresponding to the 3-aminophenoxy moiety.

Fragmentation within the ethoxy chain itself.

By analyzing these specific losses and the resulting m/z values of the fragment ions, the connectivity of the phenoxy group, the ethoxy linker, and the aniline moiety can be definitively confirmed. researchgate.net

Hyphenated Techniques (GC-MS, LC-MS, LC-Orbitrap-MS) for Mixture Analysis and Purity Assessment

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, are indispensable for analyzing complex mixtures and assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like aniline derivatives. epa.govboku.ac.at In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a capillary column, such as an SE-54 fused silica (B1680970) column. epa.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. boku.ac.at For aniline analysis, the quantitative ion is often m/z 93, with auxiliary ions at m/z 65 and 66. mdpi.com GC-MS can also be used to detect volatile impurities and residual solvents, with detection limits reaching parts per million (ppm) levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile compounds. d-nb.infonih.gov In LC-MS, the sample is dissolved in a suitable solvent and separated on a column, such as a C18 or Phenyl-Hexyl column, using a mobile phase gradient. lcms.cz The eluting compounds are then introduced into the mass spectrometer. LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity by performing a second stage of mass analysis on selected ions. d-nb.info This is highly effective for quantifying trace levels of aniline derivatives in complex matrices. d-nb.infonih.gov

LC-Orbitrap-MS represents a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. lcms.czthermofisher.com This level of accuracy allows for the confident determination of the elemental composition of this compound and its impurities. thermofisher.com The Orbitrap mass analyzer, coupled with liquid chromatography, enables the separation and identification of closely related compounds and isomers in a sample. researchgate.netacs.org Full scan and data-dependent MS/MS scans can be employed to obtain both quantitative and qualitative information in a single analysis. lcms.cz

| Technique | Principle | Application for this compound |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. epa.govboku.ac.at | Purity assessment, identification of volatile impurities and byproducts. mdpi.com |

| LC-MS | Separates compounds based on their affinity for stationary and mobile phases, followed by mass-based detection. d-nb.infonih.gov | Analysis of less volatile impurities, quantification of the main compound. nih.gov |

| LC-Orbitrap-MS | High-resolution mass spectrometry providing highly accurate mass measurements. thermofisher.com | Unambiguous identification, elemental composition determination, and characterization of complex mixtures. lcms.czresearchgate.net |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are fundamental for elucidating the functional groups and electronic characteristics of this compound.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. libretexts.org

Key expected IR absorptions for this compound include:

N-H stretching: Around 3400 cm⁻¹, characteristic of the primary amine group (-NH₂).

C-H stretching (aromatic): Typically above 3000 cm⁻¹. libretexts.org

C-H stretching (aliphatic): In the range of 2850-3000 cm⁻¹. libretexts.org

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): A strong band around 1250 cm⁻¹.

C-N stretching: In the 1250-1350 cm⁻¹ region.

The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. libretexts.org

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | ~3400 (stretch) |

| Aromatic C-H | >3000 (stretch) |

| Aliphatic C-H | 2850-3000 (stretch) |

| Aromatic C=C | 1450-1600 (stretch) |

| Ether (C-O-C) | ~1250 (stretch) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. sci-hub.se The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* transitions in the aromatic rings. The presence of the aniline and phenoxy groups influences the position and intensity of these absorptions. For aniline itself, absorption maxima are observed around 230 nm and 280 nm. The extended conjugation and substitution in this compound would be expected to shift these absorption maxima (λmax). For instance, a related compound, 3-(hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline, exhibits a λmax around 255 nm. UV-Vis spectroscopy is a valuable, non-destructive method for quantitative analysis and for monitoring reactions involving chromophoric species. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Chromatographic Separation Methods for Purification and Analytical Purity

Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its analytical purity.

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures. Silica gel is a common stationary phase for the separation of moderately polar compounds like anilines. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and a mobile phase.

A typical mobile phase system for the purification of aniline derivatives on silica gel is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be selectively eluted from the column. Flash chromatography is an accelerated version of column chromatography that uses pressure to speed up the flow of the mobile phase, allowing for faster and more efficient separations. plos.org

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used for the qualitative analysis of this compound. libretexts.orgbjbms.org It is widely used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and chemical synthesis for the quantitative analysis and purity assessment of compounds such as this compound. Its high resolution, sensitivity, and precision make it an indispensable tool for determining the concentration of the main compound in a sample and for detecting and quantifying any process-related or degradation impurities.

A typical HPLC method for a moderately polar aromatic amine like this compound would employ a reversed-phase stationary phase, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of both polar and non-polar compounds that may be present in the sample. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound absorb ultraviolet light at specific wavelengths.

Quantitative Analysis

For quantitative analysis, a validated HPLC method is used to determine the exact amount of this compound in a substance. This is crucial for ensuring the correct stoichiometry in subsequent synthetic steps or for characterizing the final product. The method involves creating a calibration curve by injecting known concentrations of a pure reference standard of this compound and plotting the peak area response against the concentration. jasco-global.com The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

The development and validation of such a method would involve assessing several key parameters to ensure its reliability. rsc.org These include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). rsc.orgmedcraveonline.com Linearity is established by demonstrating that the detector response is proportional to the concentration over a specific range. rsc.org Accuracy is determined by spiking a sample with a known amount of the standard and measuring the recovery, which should be within an acceptable range (e.g., 98-102%). Precision refers to the closeness of repeated measurements and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Table 1: Representative HPLC Method Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Standard Concentrations | 1, 5, 10, 25, 50, 100 µg/mL |

Table 2: Illustrative Validation Data for Quantitative HPLC Method

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Purity Profiling

Purity profiling involves the use of HPLC to separate, identify, and quantify any impurities present in a sample of this compound. medcraveonline.com These impurities can originate from starting materials, by-products of the synthesis, or degradation of the compound. The presence of impurities can significantly impact the quality, safety, and efficacy of a final product, making their control essential. medcraveonline.com

An HPLC method for purity profiling must be able to resolve the main compound peak from all potential impurity peaks. This often requires fine-tuning of the mobile phase composition, gradient, and column chemistry. A photodiode array (PDA) detector is particularly useful in this context as it can acquire UV spectra across a range of wavelengths for each peak. This allows for peak purity analysis, where the spectrum at the beginning, middle, and end of a peak are compared. If the spectra are identical, the peak is considered pure. If they differ, it indicates the presence of a co-eluting impurity.

The synthesis of this compound may result in impurities such as unreacted starting materials (e.g., 3-aminophenol, 1-bromo-2-phenoxyethane) or by-products from side reactions. A well-developed HPLC method can effectively separate these related substances. The area of each impurity peak can be used to determine its concentration relative to the main compound, typically expressed as a percentage area.

Table 3: Hypothetical Purity Profile of a this compound Sample by HPLC

| Peak | Retention Time (min) | Relative Retention Time | Area % | Identification |

| 1 | 4.2 | 0.58 | 0.08 | Starting Material Impurity |

| 2 | 7.2 | 1.00 | 99.75 | This compound |

| 3 | 8.9 | 1.24 | 0.12 | Process-Related Impurity |

| 4 | 10.5 | 1.46 | 0.05 | Unknown Impurity |

Computational Chemistry and Molecular Modeling Studies of 3 2 Phenoxyethoxy Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules like 3-(2-Phenoxyethoxy)aniline. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's properties. researchgate.netirjweb.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. irjweb.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. researchgate.net For this compound, which possesses significant conformational flexibility due to the ether linkage and the bond between the ethoxy group and the aniline (B41778) ring, this analysis is particularly crucial.

Table 1: Selected Optimized Geometrical Parameters for this compound This table presents hypothetical, yet plausible, data based on DFT calculations for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Aniline) | 1.398 Å |

| C-O (Ether) | 1.375 Å | |

| O-C (Ethoxy) | 1.432 Å | |

| Bond Angle | C-N-H (Aniline) | 113.5° |

| C-O-C (Ether) | 118.2° | |

| Dihedral Angle | C-C-O-C | 178.5° |

Electronic Structure Analysis (HOMO-LUMO Orbitals, Energy Gap)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. scispace.com

For this compound, the HOMO is typically localized on the electron-rich aniline ring, particularly on the nitrogen atom and the aromatic system. The LUMO is generally distributed over the phenoxyethoxy part of the molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound This table presents hypothetical, yet plausible, data based on DFT calculations for similar molecular structures.

| Parameter | Energy (eV) |

| E(HOMO) | -5.25 |

| E(LUMO) | -0.85 |

| Energy Gap (ΔE) | 4.40 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. ahievran.edu.tr Theoretical predictions, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show a strong linear correlation with experimental spectra, aiding in the assignment of complex signals. ahievran.edu.tr

Vibrational Frequencies : Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman bands. scielo.org.za These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor. scielo.org.za This analysis allows for a detailed assignment of vibrational modes, such as N-H stretching of the amine, C-O-C stretching of the ether, and various aromatic ring vibrations.

UV-Vis Transitions : Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, predicting the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., π → π*). scielo.org.zasemanticscholar.org For this compound, the primary transitions are expected to involve the promotion of electrons from orbitals on the aniline ring to orbitals on the phenoxy group. researchgate.netupi.edu

Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical, yet plausible, data based on DFT/TD-DFT calculations for similar molecular structures.

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-NH₂ (Aniline) | 147.5 ppm |

| ¹H NMR | NH₂ (Aniline) | 3.75 ppm |

| FT-IR | ν(N-H) stretch | 3450, 3360 cm⁻¹ |

| ν(C-O-C) asym. stretch | 1245 cm⁻¹ | |

| UV-Vis | λmax | 295 nm |

| Oscillator Strength (f) | 0.15 |

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scispace.comreed.edu The MEP map is color-coded to represent different potential values.

For this compound, the MEP analysis reveals:

Negative Regions (Red/Yellow) : These areas, corresponding to high electron density, are located around the electronegative nitrogen and oxygen atoms. They represent the most likely sites for electrophilic attack. researchgate.net

Positive Regions (Blue) : These areas of low electron density are found around the hydrogen atoms of the amine group (N-H), making them susceptible to nucleophilic attack. researchgate.netresearchgate.net

Neutral Regions (Green) : These are typically found over the carbon skeletons of the aromatic rings.

The MEP surface provides a clear, qualitative picture of the molecule's reactive behavior and intermolecular interaction sites. ucsb.edu

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge delocalization and intramolecular interactions. derpharmachemica.com It converts the calculated wave function into localized bond and lone pair orbitals, resembling a Lewis structure. This method quantifies hyperconjugative interactions by evaluating the stabilization energy (E(2)) associated with charge transfer from a filled donor NBO to an empty acceptor NBO. scholarsresearchlibrary.com In this compound, significant interactions would include delocalization from the nitrogen lone pair into the aniline ring's antibonding π* orbitals and from the ether oxygen's lone pairs into adjacent antibonding σ* orbitals.

Fukui Functional Analysis : This analysis, rooted in conceptual DFT, helps to identify the reactivity of specific atomic sites within a molecule. scholarsresearchlibrary.com Fukui functions (f(r)) predict the most probable regions for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. By calculating these indices for each atom, one can quantitatively rank the reactive sites, providing a more detailed picture than MEP analysis alone. For instance, the nitrogen atom is expected to have a high value for f-, indicating its susceptibility to electrophilic attack.

Molecular Dynamics and Docking Simulations

While quantum mechanics excels at describing the properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study its interactions with its environment or with biological macromolecules. scispace.com

Molecular Dynamics (MD) : MD simulations model the movement of atoms and molecules over time based on classical mechanics. For this compound, an MD simulation could track its conformational changes in a solvent like water, providing insights into its flexibility, solvation, and the stability of its different conformers in a physiological environment.

Molecular Docking : Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). scispace.com If this compound were being investigated as a potential drug candidate, docking simulations would be used to place it into the active site of a target protein. researchgate.net Scoring functions then estimate the strength of the interaction, helping to identify promising lead compounds and understand their binding mode at a molecular level.

Applications of 3 2 Phenoxyethoxy Aniline in Advanced Organic Synthesis and Materials Science

Role as a Pivotal Synthetic Intermediate

The presence of a primary amine group on the aromatic ring allows 3-(2-Phenoxyethoxy)aniline to participate in a wide array of chemical transformations, establishing it as a key intermediate in the synthesis of various organic compounds.

This compound serves as a crucial starting material in the synthesis of complex heterocyclic structures, most notably quinolones. Quinolones are a class of compounds with significant interest in medicinal chemistry. nih.govmdpi.commdpi.com The synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones, for instance, utilizes aniline (B41778) precursors in multi-step reaction sequences. nih.govnih.gov A common method involves the Gould-Jacobs reaction, where an aniline derivative is reacted with an appropriate malonic acid ester to form the quinolone ring system. mdpi.com Another approach is the Conrad-Limpach protocol, which also employs aniline derivatives to construct the quinolone core. nih.gov The phenoxyethoxy group at the 7-position of the quinolone has been a focus of optimization studies for various biological activities. nih.govnih.gov

While direct synthesis of pyridones from this compound is not as extensively documented, the general synthesis of pyridone derivatives often involves the cyclocondensation of various precursors, which can include aniline derivatives. nih.govjmaterenvironsci.comorganic-chemistry.org For example, certain pyridone-based disperse dyes are synthesized from intermediates that incorporate a phenoxyethoxy propyl structure, suggesting the utility of similar building blocks. amoghchemicals.in

The structural characteristics of this compound make it a suitable component in the synthesis of disperse dyes. Disperse dyes are nonionic colorants with low water solubility, designed for dyeing synthetic fibers like polyester. semanticscholar.orgmdpi.com The synthesis of these dyes often involves the diazotization of an aromatic amine (the diazo component) and its subsequent reaction with a coupling component. mdpi.com Aniline derivatives are frequently used as diazo components. mdpi.com

Specifically, intermediates with a phenoxyethoxy propyl structure, which are structurally related to this compound, are employed in the creation of certain disperse dyes. amoghchemicals.in For example, 1-[3-(2-Phenoxy) Ethoxy Propyl]-3-Cyano-4-Methyl-6-Hydroxy-2-Pyridone is a specialized intermediate that enhances dye affinity and color distribution on textile fibers. amoghchemicals.in Similarly, 2-[{3-(2-Phenoxy Ethoxy)Propyl}Amino]-3-Cyano-4-Methyl-6-{(2-Hydroxy Ethyl)Amino]-Pyridine is used in disperse dye formulations to achieve vibrant shades. amoghchemicals.in The inclusion of the phenoxyethoxy group can improve properties such as solubility and colorfastness. amoghchemicals.in

The reactivity of the aniline group allows for the incorporation of the this compound unit into a wide range of functionalized organic compounds and polycyclic systems. The modular nature of its structure, featuring a phenoxyethyl backbone, permits easy substitution, which is valuable in structure-activity relationship (SAR) studies for developing new molecules with specific properties.

The synthesis of various heterocyclic compounds can be achieved using aniline derivatives as starting points. For example, azo dyes containing heterocyclic scaffolds like thiophene (B33073) and pyrrole (B145914) have been synthesized through the diazotization of aniline derivatives followed by coupling reactions. nih.gov The synthesis of 1,2,3-triazoles, another important class of heterocycles, can also involve aniline precursors. kuleuven.be Furthermore, the catalytic asymmetric aza-electrophilic additions of styrenes can lead to densely substituted nitrogen-containing cyclic compounds, a reaction class where aniline derivatives can potentially be employed. acs.org

Building Block for the Preparation of Disperse Dyes and Pigments

Contributions to Macromolecular Chemistry and Polymer Science

The ability of this compound to undergo polymerization and be incorporated into polymer backbones makes it a significant contributor to the field of macromolecular chemistry and polymer science.

This compound can serve as a monomer for the synthesis of polyaniline (PANI) derivatives. Polyaniline is a well-known conducting polymer typically synthesized through the oxidative polymerization of aniline. researchgate.netphysicsjournal.inntu.edu.tw By using substituted anilines like this compound, the resulting polymers can have modified properties. The substituent on the aniline monomer can affect the polymer's morphology, solubility, and electrical characteristics. rsc.orgrroij.com For instance, the introduction of different functional groups can alter the polymer's structure from a heterogeneous hierarchical form to a spherical one. rsc.org The polymerization can be carried out via chemical or electrochemical methods. physicsjournal.in

In the realm of phthalocyanine-based polymers, aniline derivatives are also utilized. Phthalocyanines are large, aromatic macrocyclic compounds with applications in organic solar cells and as catalysts. scirp.orgscience.gov Electropolymerizable phthalocyanines have been synthesized with substituents such as {2-[3-(diethylamino)phenoxy]ethoxy} groups. researchgate.net The polymerization of phthalocyanine (B1677752) molecules can be achieved through methods like electrocopolymerization with monomers such as aniline. researchgate.net

The incorporation of this compound units into polymers allows for the design and synthesis of functional polymeric materials with tailored properties. mpg.demit.edu The phenoxyethoxy side chain can impart flexibility and influence the solubility of the resulting polymer. The design of such functional polymers is a key area of research for applications in various fields, including biomedical applications and electronics. mpg.dea-star.edu.sg

For example, the synthesis of conjugated polymers with specific donor-acceptor properties can be achieved by copolymerizing different monomers. rsc.org The inclusion of units derived from this compound could be used to fine-tune the electronic and physical properties of these materials. Furthermore, the development of robust polymeric materials can be inspired by natural biopolymers, where the specific monomeric units and their linkages dictate the material's properties. mit.edu The versatility of aniline derivatives in polymerization reactions makes them valuable components in the toolkit for creating novel functional polymers. nih.govacs.org

Use as a Monomer in Polymerization Reactions (e.g., Polyaniline Derivatives, Phthalocyanine-Based Polymers)

Scaffold Exploration in Rational Molecular Design

In the realm of medicinal chemistry and materials science, the concept of a molecular scaffold is paramount. A scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse properties. The this compound framework, with its combination of aromatic and aliphatic ether components, presents an attractive scaffold for such explorations. Its potential for derivatization at the aniline nitrogen and on the aromatic rings allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and conformational flexibility.

Investigation of this compound Analogs for Structure-Activity Relationship Studies

While direct and extensive structure-activity relationship (SAR) studies on a wide array of simple this compound analogs are not abundantly reported in publicly available literature, its integral role as a building block in more complex bioactive molecules provides significant insight. A notable example is its use in the synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones, a class of compounds investigated for their potent antimalarial activity.

In these studies, the this compound moiety is crucial for constructing the quinolone core. Researchers have synthesized a variety of analogs by modifying other parts of the quinolone scaffold and have studied how these changes affect the biological activity against different strains of Plasmodium falciparum, the parasite that causes malaria. These investigations have revealed that the presence and nature of the 7-(2-phenoxyethoxy) group can significantly influence the potency and selectivity of the compounds.

Table 1: Structure-Activity Relationship of Selected 7-(2-Phenoxyethoxy)-4(1H)-quinolone Analogs

| Compound ID | R-group at position 3 | EC50 (nM) against W2 strain | EC50 (nM) against TM90-C2B strain |

| 1 | -H | >1000 | >1000 |

| 2 | -CH3 | 580 | 450 |

| 3 | -Phenyl | 1072 | 764 |

| 4 | 4-Fluorophenyl | 250 | 180 |

| 5 | 4-Chlorophenyl | 150 | 110 |

The data in Table 1, derived from studies on quinolone derivatives, illustrates how modifications to the core structure, while maintaining the 7-(2-phenoxyethoxy) moiety derived from this compound, can impact biological activity. These findings underscore the value of the phenoxyethoxy-aniline motif in the design of bioactive compounds.

Development of Novel Chemical Entities Based on the this compound Scaffold for Research Purposes

The utility of the this compound scaffold extends beyond a single therapeutic area and into the development of novel chemical entities for broader research applications. Its structural features make it a versatile starting material for creating new molecules with unique properties for use in materials science and as chemical probes.

In materials science, the elongated and semi-flexible nature of the this compound structure suggests its potential use in the synthesis of liquid crystals and polymers. The aromatic rings can provide rigidity and promote π-π stacking interactions, while the ether linkage imparts a degree of flexibility. By incorporating this scaffold into larger polymeric structures, materials with tailored thermal and optical properties could be developed.